molecular formula C7H11NO5 B1219126 AminoDHQ

AminoDHQ

Cat. No.: B1219126
M. Wt: 189.17 g/mol
InChI Key: WEKGHNWYEFXAQP-SYTVJDICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AminoDHQ (3-Amino-5-deoxy-3-dehydroquinic acid) is a cyclic aminocyclitol intermediate with the molecular formula C7H11NO5 (monoisotopic mass: 189.0637) . It is a key biosynthetic precursor of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycin-type antitumor agents .

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

(1R,3R,4S)-3-amino-1,4-dihydroxy-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11NO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,10,13H,1-2,8H2,(H,11,12)/t3-,5+,7-/m1/s1

InChI Key

WEKGHNWYEFXAQP-SYTVJDICSA-N

SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)N

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

AminoDHQ is characterized by a cyclohexane carboxylic acid backbone with three stereochemical centers (1R, 3R, 4S) and functional groups critical for downstream modifications:

  • A 3-amino group (introduced via glutamine-dependent amination).
  • A 5-oxo group and hydroxyl groups at positions 1 and 4 .

Comparison with Similar Compounds

This compound belongs to the sugar phosphate cyclase (SPC) superfamily, which includes enzymes that cyclize phosphorylated sugars into cyclic intermediates for primary and secondary metabolism. Below, we compare this compound with structurally or functionally related compounds (Table 1).

Dehydroquinate (DHQ)

Feature This compound DHQ
Enzyme This compound synthase (aDHQS) DHQ synthase (DHQS)
Substrate aminoDAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
Product 5-deoxy-5-amino-3-dehydroquinate 3-dehydroquinate
Pathway Aminoshikimate (secondary metabolism) Shikimate (primary metabolism)
Biological Role Precursor for AHBA in ansamycins Precursor for aromatic amino acids
Evolutionary Link Diverged from DHQS to incorporate NH3 Ancestral enzyme in aromatic biosynthesis

Key Distinction: this compound retains the cyclohexane scaffold of DHQ but incorporates an amino group, enabling its role in secondary metabolite biosynthesis. DHQ is strictly involved in primary metabolism .

2-Deoxy-scyllo-inosose (DOI)

Feature This compound DOI
Enzyme This compound synthase (aDHQS) DOI synthase (DOIS)
Substrate aminoDAHP Glucose 6-phosphate
Product Aminocyclitol (C7N) Inositol derivative (C6N)
Pathway AHBA biosynthesis Aminoglycoside biosynthesis (e.g., neomycin)
Biological Role Antibiotic starter unit Scaffold for aminoglycoside antibiotics
Structural Variance Amino group at C3 No amino group; hydroxylated inositol

Key Distinction: DOI synthase produces a six-membered inositol ring, while this compound forms a seven-membered aminocyclitol. DOI is a precursor for aminoglycosides, whereas this compound feeds into AHBA-derived ansamycins .

2-epi-5-epi-Valiolone (EEV)

Feature This compound EEV
Enzyme This compound synthase (aDHQS) EEV synthase (EEVS)
Substrate aminoDAHP Sedoheptulose 7-phosphate (SH7P)
Product Aminocyclitol (C7N) C7N-cyclitol (e.g., 2-epi-5-epi-valiolone)
Pathway AHBA biosynthesis C7N-aminocyclitol biosynthesis (e.g., acarbose)
Biological Role Antibiotic precursor Antidiabetic/antifungal agents
Catalytic Mechanism Cyclization with NH3 incorporation Cyclization without amination

Key Distinction: EEV synthase utilizes SH7P from the pentose phosphate pathway, whereas this compound synthase uses aminoDAHP. Both produce seven-membered cyclitols, but EEV lacks the amino group critical for AHBA synthesis .

Data Table: Comparative Analysis of SPC Superfamily Products

Compound Enzyme Substrate Product Pathway Natural Product Examples
This compound aDHQS aminoDAHP 5-deoxy-5-amino-3-dehydroquinate Aminoshikimate Rifamycin, mitomycin
DHQ DHQS DAHP 3-dehydroquinate Shikimate Aromatic amino acids
DOI DOIS Glucose 6-phosphate 2-deoxy-scyllo-inosose Aminoglycoside Neomycin, kanamycin
EEV EEVS Sedoheptulose 7-phosphate 2-epi-5-epi-valiolone C7N-aminocyclitol Acarbose, validamycin
Desmethyl-4-deoxygadusol DDGS Sedoheptulose 7-phosphate Desmethyl-4-deoxygadusol Mycosporine-like amino acids Sunscreen compounds

Research Insights and Evolutionary Context

  • Functional Diversification: SPC enzymes evolved from a common ancestor to utilize distinct substrates (e.g., DAHP, aminoDAHP, SH7P) while retaining conserved catalytic folds .
  • Amination Strategy: this compound synthases uniquely integrate nitrogen early in the pathway via glutamine-dependent amination, unlike EEVS or DOIS, which act on pre-formed sugars .
  • Biotechnological Potential: Engineered this compound pathways in E. coli enable heterologous production of AHBA, highlighting its utility in antibiotic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AminoDHQ
Reactant of Route 2
Reactant of Route 2
AminoDHQ

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